molecular formula C10H15IN2O3 B8089286 Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate

Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B8089286
M. Wt: 338.14 g/mol
InChI Key: WICUXROEWCURQK-UHFFFAOYSA-N
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Description

Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 1-ethoxyethyl protecting group at the N1 position, an iodine atom at C3, and an ethyl carboxylate moiety at C3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings, due to the reactivity of the iodine substituent . Its synthesis involves alkylation of ethyl 3-iodo-1H-pyrazole-4-carboxylate with 1-ethoxyethyl halides under basic conditions, yielding the product in 43% after recrystallization . The 1-ethoxyethyl group enhances solubility and stability, while the iodine atom acts as a leaving group for further functionalization .

Properties

IUPAC Name

ethyl 1-(1-ethoxyethyl)-3-iodopyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICUXROEWCURQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C10H15IN2O3C_{10}H_{15}IN_2O_3 and a molecular weight of 338.142 g/mol, is synthesized through various methods and is utilized in medicinal chemistry for its diverse biological properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a related study found that certain pyrazole derivatives inhibited bacterial growth effectively, suggesting that this compound may also possess similar antimicrobial properties .

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory effects. In particular, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating strong anti-inflammatory potential . The specific activity of this compound in this regard remains to be fully elucidated but aligns with the broader trends observed in pyrazole research.

Synthesis and Evaluation

A recent study focused on synthesizing various substituted pyrazoles, including this compound. The synthesis involved cross-coupling reactions that yielded promising results in terms of yield and purity. The synthesized compounds were then evaluated for their biological activities, particularly their antimicrobial and anti-inflammatory effects .

Comparative Analysis of Pyrazole Derivatives

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerate (against E. coli, S. aureus)High (similar to indomethacin)
Compound AHigh (against multiple strains)Moderate
Compound BLowHigh

This table summarizes the comparative biological activities of this compound relative to other synthesized pyrazoles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups in analogous pyrazole carboxylates:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate 1-ethoxyethyl (N1), I (C3), COOEt (C4) Iodine (leaving group), ester Cross-coupling reactions
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridinyl (N1), formyl (C5), COOEt (C4) Aldehyde, triazole Crystal engineering, hydrogen bonding
Ethyl 1-(4-methoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate Methoxyphenyl (N1), triazole (C3), COOEt (C4) Triazole, aryl ether Antimicrobial agents, click chemistry
1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid Ethyl (N1), methylpyrazole (C3), COOH (C4) Carboxylic acid, pyrazole-pyrazole Pharmaceutical intermediates
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF3 (C3), COOEt (C4) Trifluoromethyl (electron-withdrawing) Agrochemicals, fluorinated building blocks

Key Observations :

  • Iodine vs. Trifluoromethyl : The iodine in the target compound enables cross-coupling, while trifluoromethyl groups (e.g., in ) enhance electron-withdrawing effects but limit coupling reactivity.
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves solubility for synthetic applications, whereas carboxylic acid derivatives (e.g., ) are more suited for direct biological activity.
  • Protecting Groups : The 1-ethoxyethyl group in the target compound contrasts with aryl (e.g., methoxyphenyl in ) or heteroaryl (e.g., pyridinyl in ) substituents, which influence steric and electronic properties.

Insights :

  • The target compound’s moderate yield (43%) reflects challenges in selective alkylation, whereas lower yields in triazole derivatives (28%, ) highlight the complexity of multi-step click reactions.
  • Temperature-sensitive reactions (e.g., -40°C for boronic ester synthesis ) demonstrate the need for precise control in functional group interconversion.

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. However, regioselectivity challenges necessitate alternative approaches for 3,4-disubstituted derivatives.

Method 1: Hydrazine Cyclization

  • Substrate : Ethyl 3-aminocrotonate reacts with hydrazine hydrate under reflux in ethanol to form ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • Yield : ~65–75%.

Method 2: Halogenation of Preformed Pyrazoles

  • Direct iodination of ethyl 1H-pyrazole-4-carboxylate using iodine and oxidizing agents (e.g., H₂O₂) is inefficient due to poor regiocontrol.

Regioselective Iodination at Position 3

Iodination is achieved via diazotization and Sandmeyer-type reactions.

Step 1: Diazotization

  • Substrate : Ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • Conditions : NaNO₂ (1.2 equiv), H₂SO₄ (2M), 0–5°C.

  • Intermediate : Unstable diazonium salt.

Step 2: Iodide Substitution

  • Reagents : KI (2.0 equiv), 20–25°C, 2–4 h.

  • Product : Ethyl 3-iodo-1H-pyrazole-4-carboxylate.

  • Yield : 70–75%.

N-Protection with 1-Ethoxyethyl Group

The NH group is protected to prevent side reactions during subsequent modifications.

Conditions :

  • Reagent : Ethyl vinyl ether (1.5 equiv), catalytic TFA (0.1 equiv) in DCM.

  • Temperature : 28–33°C during addition, then stirred at RT for 14–78 h.

  • Yield : 86–93%.

Key Consideration :

  • Migration Risk : Prolonged reaction times or excess acid may cause ethoxyethyl group migration to adjacent positions.

  • Optimization : Use stoichiometric TFA and limit reaction time to 24 h to suppress migration.

Alternative Routes

Method A: Direct Iodination of Protected Pyrazoles

  • Substrate : Ethyl 1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate.

  • Reagents : NIS (N-iodosuccinimide), CH₃CN, RT, 12 h.

  • Yield : ≤50% (low regioselectivity).

Method B: Cross-Coupling Reactions

  • Substrate : Ethyl 1-(1-ethoxyethyl)-3-bromo-1H-pyrazole-4-carboxylate.

  • Conditions : Ullmann coupling with CuI, KI, DMF, 100°C.

  • Yield : 60–70%.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃), 3.65 (q, 2H, OCH₂CH₃), 4.32 (q, 2H, COOCH₂CH₃), 5.25 (s, 1H, CH from ethoxyethyl), 8.45 (s, 1H, pyrazole H5).

  • MS (EI) : m/z 338 [M]⁺.

Purity and Yield Optimization

StepYield (%)Purity (%)Key Reference
Diazotization/Iodination70–75>95
N-Protection86–9399.5
Cross-Coupling60–7095

Challenges and Solutions

Regioselectivity in Iodination

  • Issue : Competing iodination at position 5.

  • Solution : Use bulky bases (e.g., LTMP) to direct iodination to position 3.

Protecting Group Stability

  • Issue : Ethoxyethyl migration under acidic conditions.

  • Solution : Add 0.1 equiv ethyl vinyl ether during protection to stabilize the group.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl vinyl ether is cheaper than Boc-anhydride, making this route scalable.

  • Waste Management : TFA is recycled via distillation, reducing environmental impact .

Q & A

Q. Spectroscopic Characterization :

  • 1H NMR (CDCl₃): Peaks at δ 1.20 (t, CH₂CH₃), 1.40 (t, COOCH₂CH₃), 5.53 (q, NCH), and 8.02 (s, Ar-H) confirm ethoxy, ethoxyethyl, and aromatic protons .
  • 13C NMR : Signals at δ 161.7 (ester carbonyl) and 97.5 (quaternary C-I) validate the core structure .
  • HRMS : [M+Na]+ at m/z 361.0018 matches the theoretical mass (C₁₀H₁₅IN₂NaO₃) .

Q. Table 1: Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
1.20 (t)3HCH₂CH₃
5.53 (q)1HNCH
161.71CCOOCH₂CH₃

Basic: What purification strategies are effective for this compound?

  • Recrystallization : Hexane/ethyl acetate (10:0.5) yields crystals with 43% efficiency .
  • Column Chromatography : Ethyl acetate/hexane gradients (1:4 to 1:6) resolve regioisomers (e.g., 17 and 18) .
  • Challenges :
    • Polar byproducts require silica gel chromatography for removal.
    • Low-temperature (-40°C) reactions reduce isomer contamination but leave 30% unreacted starting material .

Advanced: How is regioselectivity controlled during iodo substitution?

Q. Temperature-Dependent Selectivity :

  • At -40°C , the iodo-EtMgBr exchange reaction favors 3-iodo-4-carbaldehyde (18) over 4-iodo-3-carbaldehyde (17) in a 4:1 ratio .
  • Trade-offs : Lower temperatures reduce reaction completion (70% conversion at -40°C vs. 90% at -10°C) .

Q. Table 2: Temperature vs. Isomer Ratio

Temperature (°C)17:18 RatioConversion (%)
+51:1100
-101:290
-401:470

Advanced: How is this compound utilized in cross-coupling reactions?

Q. Sonogashira Coupling :

  • The 3-iodo group reacts with terminal alkynes (e.g., phenylethynyl derivatives) to form C-C bonds .
  • Example : Reaction with 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole yields 25 (69.7% yield) after purification .

Q. Suzuki-Miyaura Applications :

  • Boronic ester derivatives (e.g., 1-(1-ethoxyethyl)-4-boronic pinacol ester) enable access to biaryl structures .

Advanced: How are computational tools applied to study this compound?

  • SHELX Software : Refines crystallographic data for derivatives (e.g., ethyl pyrazole carboxylates) .
  • Mercury CSD : Visualizes packing patterns and intermolecular interactions in related structures .
  • Key Metrics :
    • Hydrogen bonding and π-π stacking stabilize crystal lattices.
    • Torsional angles predict conformational flexibility .

Advanced: What stability considerations are critical during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent iododecomposition.
  • Moisture Control : Anhydrous conditions (e.g., molecular sieves) avoid hydrolysis of the ethoxyethyl group .
  • Handling : Use gloveboxes for air-sensitive modifications (e.g., Grignard reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
Reactant of Route 2
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate

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